molecular formula C21H20ClN3O2S B11415131 N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

Cat. No.: B11415131
M. Wt: 413.9 g/mol
InChI Key: QGBAZSORNFOYNL-UHFFFAOYSA-N
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Description

“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a benzyl group, a chloro substituent, an ethylsulfanyl group, and a methoxyphenyl group attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 5-chloro-2-(ethylsulfanyl)pyrimidine, which can be synthesized through nucleophilic substitution reactions.

    Introduction of the Benzyl Group: Benzylation of the pyrimidine core using benzyl chloride in the presence of a base like sodium hydride.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

“N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-5-chloro-2-(methylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide
  • N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-hydroxyphenyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of substituents in “N-benzyl-5-chloro-2-(ethylsulfanyl)-N-(4-methoxyphenyl)pyrimidine-4-carboxamide” may confer distinct biological activities or chemical reactivity compared to its analogs. The presence of the ethylsulfanyl group, in particular, could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-ethylsulfanyl-N-(4-methoxyphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O2S/c1-3-28-21-23-13-18(22)19(24-21)20(26)25(14-15-7-5-4-6-8-15)16-9-11-17(27-2)12-10-16/h4-13H,3,14H2,1-2H3

InChI Key

QGBAZSORNFOYNL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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